

# Technical Profile: 5-Chloro-3-bromo-2-hydroxypyrazine

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## Compound of Interest

Compound Name: 5-Chloro-3-bromo-2-hydroxypyrazine

Cat. No.: B8255999

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## Executive Summary

5-Chloro-3-bromo-2-hydroxypyrazine (Formula:

) represents a highly functionalized heterocyclic scaffold, critical in the structure-activity relationship (SAR) exploration of antiviral agents, specifically RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir (T-705).

This guide provides a definitive technical analysis of its molecular weight characteristics, isotopic distribution, tautomeric behavior, and synthesis validation. It is designed for medicinal chemists requiring precise data for high-resolution mass spectrometry (HRMS) confirmation and synthetic planning.

## Part 1: Molecular Weight & Isotopic Architecture

In halogenated heterocycles, "Molecular Weight" is not a singular scalar but a probabilistic distribution. For 5-chloro-3-bromo-2-hydroxypyrazine, the presence of both Bromine (

) and Chlorine (

) creates a distinct spectral fingerprint essential for identity confirmation.

## Fundamental Mass Data

Property	Value	Notes
Average Molecular Weight	209.43 g/mol	Weighted average of all natural isotopes. Used for stoichiometry.
Monoisotopic Mass	207.9043 Da	Calculated using . Used for HRMS.
Molecular Formula		
CAS Registry Number	Isomer Specific	Note: Often confused with 3-chloro-5-bromo isomer (CAS 21943-17-9).[1]

## Mass Spectrometry: The Isotopic Envelope

When analyzing this molecule via LC-MS, you will not observe a single peak at 209.43. Instead, you will see a triad of peaks (M, M+2, M+4) governed by the natural abundance of halogens.

- M+0 (207.9): Contains  
and  
.
- M+2 (209.9): Contains (  
) AND (  
). This is often the base peak.
- M+4 (211.9): Contains  
and  
.

Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3:4:1 (M : M+2 : M+4). Deviation from this ratio indicates contamination (e.g., by des-bromo or des-chloro impurities).

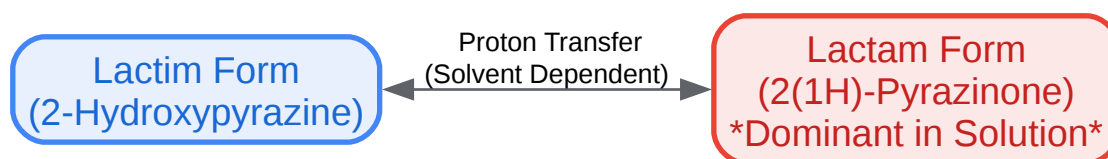
## Part 2: Physicochemical Behavior & Tautomerism[2]

### The Hydroxy-Oxo Equilibrium

While nomenclature designates this molecule as "2-hydroxypyrazine," it exists predominantly as the 2(1H)-pyrazinone tautomer in solution (polar solvents like DMSO or Methanol) and in the solid state. This impacts NMR interpretation and nucleophilic substitution reactivity.

- Hydroxy Form (Lactim): Favored in gas phase or non-polar conditions.
- Oxo Form (Lactam): Favored in solution due to hydrogen bond stabilization and solvation energy.

### Visualization of Tautomeric & Isomeric Relationships



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Figure 1: The tautomeric equilibrium shifts toward the Pyrazinone form in polar media, affecting proton NMR signals (N-H appearance).

## Part 3: Synthetic Utility & Reactivity

This scaffold is a "privileged structure" for

(Nucleophilic Aromatic Substitution) reactions. The interplay between the 3-bromo and 5-chloro substituents allows for regiospecific functionalization.

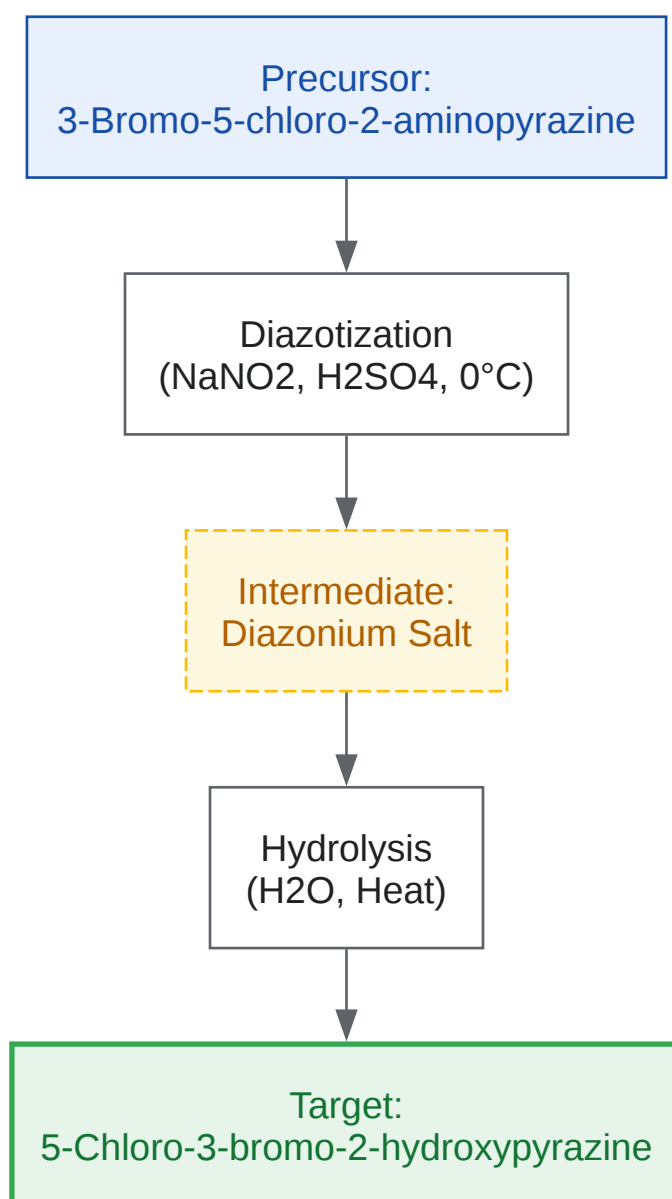
### Regioselectivity Rules

- C-3 Position (Bromine): The bromine at C-3 is activated by the adjacent ring nitrogen and the electron-withdrawing carbonyl (in the oxo form). It is generally more reactive toward nucleophiles (amines, alkoxides) than the C-5 chlorine.

- C-5 Position (Chlorine): Reactivity is lower but can be engaged using palladium-catalyzed cross-coupling (Suzuki-Miyaura) after C-3 functionalization.

## Synthesis Workflow (Amine to Hydroxyl)

The most reliable route to the 2-hydroxy species is the diazotization of the corresponding 2-aminopyrazine.



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Figure 2: Standard Sandmeyer-type hydroxylation pathway to generate the target scaffold.

## Part 4: Experimental Protocols

### Synthesis Protocol: Diazotization of 2-Aminopyrazine

Context: Adapted from standard pyrazine chemistry [1, 2].

- Preparation: Dissolve 3-bromo-5-chloro-2-aminopyrazine (1.0 eq) in concentrated (5.0 eq) diluted with water (10 volumes). Cool to 0–5°C in an ice bath.
- Diazotization: Dropwise add an aqueous solution of (1.2 eq), maintaining internal temperature <5°C. Stir for 30 minutes.
- Hydrolysis: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour until gas evolution ( ) ceases.
- Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% MeOH in DCM).

### Analytical Validation (HPLC-UV-MS)

To confirm the molecular weight and purity, use the following method.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection:

- UV: 254 nm (Pyrazine absorption) and 310 nm (Pyrazinone shoulder).
- MS: ESI Positive Mode. Look for [M+H]<sup>+</sup> clusters at 208.9, 210.9, 212.9.

## References

- Synthesis of Favipiravir and Intermediates. Scientific Update. (2020). Detailed discussion on pyrazine halogenation and hydroxylation routes.
- Tautomerism in Hydroxypyrazines. ResearchGate. (2010). Theoretical and experimental analysis of lactam-lactim equilibrium in substituted pyrazines.
- 3-Bromo-5-chloropyrazin-2-amine Characterization. PubChem. (2025). [2][3] Precursor data and physicochemical properties. [1][2][3][4]

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## Sources

- 1. 5-Bromo-3-chloro-2(1h)-pyrazinone - CAS:21943-17-9 - Sunway Pharm Ltd [[3wpharm.com](http://3wpharm.com)]
- 2. 3-Bromo-5-chloropyrazin-2-amine | C<sub>4</sub>H<sub>3</sub>BrClN<sub>3</sub> | CID 10488609 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. 5-Bromo-3-chloropyrazin-2-amine | C<sub>4</sub>H<sub>3</sub>BrClN<sub>3</sub> | CID 46738202 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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